2-[methyl(piperidin-4-yl)amino]acetamide dihydrochloride
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Overview
Description
2-[Methyl(piperidin-4-yl)amino]acetamide dihydrochloride is a chemical compound with a molecular formula of C8H20Cl2N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, which is commonly found in many pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[methyl(piperidin-4-yl)amino]acetamide dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and methylamine.
Formation of Intermediate: Piperidine is reacted with methylamine to form N-methylpiperidine.
Acylation: The intermediate is then acylated with chloroacetyl chloride to form 2-[methyl(piperidin-4-yl)amino]acetamide.
Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of reactants to products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(piperidin-4-yl)amino]acetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
2-[Methyl(piperidin-4-yl)amino]acetamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 2-[methyl(piperidin-4-yl)amino]acetamide dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The exact pathways involved can vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[Methyl(piperidin-4-yl)amino]ethanol dihydrochloride
- (4-Methyl-4-piperidinyl)methanol hydrochloride
- 1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride
Uniqueness
Compared to similar compounds, 2-[methyl(piperidin-4-yl)amino]acetamide dihydrochloride is unique due to its specific amide functional group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in the synthesis of complex molecules and in studies exploring its potential therapeutic effects.
Properties
CAS No. |
955396-13-1 |
---|---|
Molecular Formula |
C8H19Cl2N3O |
Molecular Weight |
244.2 |
Purity |
95 |
Origin of Product |
United States |
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